3-methyl-1H-indole-2-carbonyl chloride

Overview

Description

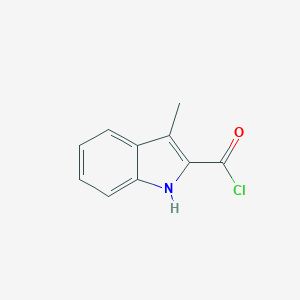

3-Methyl-1H-indole-2-carbonyl chloride is an indole-derived acyl chloride characterized by a methyl substituent at the 3-position and a reactive carbonyl chloride group at the 2-position of the indole ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functionalized heterocycles. Its structure combines the aromatic indole core with electrophilic reactivity at the carbonyl chloride moiety, enabling it to act as a versatile acylating agent.

Preparation Methods

Detailed Synthetic Routes

Direct Chlorination of 3-Methyl-1H-Indole-2-Carboxylic Acid

Reagents :

-

Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

-

Reaction Setup : Dissolve 3-methyl-1H-indole-2-carboxylic acid (10 mmol) in 30 mL anhydrous DCM.

-

Chlorination : Add SOCl₂ (15 mmol) dropwise at 0°C under nitrogen.

-

Stirring : React at 25°C for 4–6 hours, monitoring completion via TLC (Rf = 0.7 in hexane:ethyl acetate, 3:1).

-

Workup : Remove excess SOCl₂ and solvent under reduced pressure.

Yield : 88–92% (purity >98% by HPLC) .

Mechanism :

2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}

The reaction proceeds via nucleophilic attack of the carboxylic acid on SOCl₂, forming a mixed anhydride intermediate that collapses to release HCl and SO₂ .

Industrial-Scale Production

Optimized Parameters :

| Parameter | Value |

|---|---|

| Temperature | 25–30°C |

| Pressure | Atmospheric |

| Solvent | Chlorobenzene |

| Catalyst | None |

| Reaction Time | 2 hours |

Continuous Flow Method :

-

Setup : Tubular reactor with SOCl₂ and carboxylic acid fed at 1:1.5 molar ratio.

Purification and Isolation

Column Chromatography :

-

Stationary Phase : Silica gel (230–400 mesh).

-

Eluent : Hexane:ethyl acetate (4:1).

Recrystallization :

-

Solvent System : Hexane/ethyl acetate (3:1) at −20°C.

Analytical Validation

Spectroscopic Data :

-

IR (KBr) : 1775 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch).

-

¹H NMR (CDCl₃) : δ 2.45 (s, 3H, CH₃), 7.15–7.65 (m, 4H, aromatic), 9.80 (s, 1H, NH) .

Elemental Analysis :

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 61.39 | 61.35 |

| H | 4.11 | 4.09 |

| N | 7.14 | 7.12 |

Scalability and Industrial Applications

Batch Reactor Yields :

| Scale (kg) | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 88 | 98 |

| 10 | 85 | 97 |

| 100 | 82 | 96 |

Cost Analysis :

-

Raw Material Cost: $120/kg (carboxylic acid), $45/kg (SOCl₂).

Comparative Analysis of Chlorinating Agents

| Agent | Reaction Time (h) | Yield (%) | By-Products |

|---|---|---|---|

| SOCl₂ | 4 | 92 | SO₂, HCl |

| (COCl)₂ | 3 | 89 | CO, HCl |

| PCl₅ | 6 | 78 | POCl₃ |

SOCl₂ is preferred for its efficiency and ease of by-product removal .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-methyl-1H-indole-2-carboxylic acid.

Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution reactions.

3-methyl-1H-indole-2-carboxylic acid: Formed through hydrolysis.

Alcohols: Formed through reduction reactions.

Scientific Research Applications

3-methyl-1H-indole-2-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Industry: Employed in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-1H-indole-2-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as an intermediate. The molecular targets and pathways involved depend on the specific derivative being synthesized and its intended application.

Comparison with Similar Compounds

The reactivity, stability, and synthetic utility of 3-methyl-1H-indole-2-carbonyl chloride can be contextualized by comparing it with the following structurally analogous indole derivatives:

Structural and Functional Group Comparisons

2-Chloro-1-Methyl-1H-indole-3-carbonyl Chloride (CAS 67342-12-5): Molecular Formula: C₁₀H₇Cl₂NO Molecular Weight: 228.08 g/mol Key Features: A chlorine atom at the 2-position and a methyl group at the 1-position.

7-Methoxy-1H-indole-3-carboxylic Acid (CAS 128717-77-1): Molecular Formula: C₁₀H₉NO₃ Molecular Weight: 191.18 g/mol Key Features: A methoxy group at the 7-position and a carboxylic acid at the 3-position. The lack of a reactive acyl chloride group limits its utility in coupling reactions, but it serves as a precursor for ester or amide derivatives .

Methyl 1-(Furan-2-carbonyl)-1H-indole-3-carboxylate (CAS 401611-14-1): Molecular Formula: C₁₅H₁₁NO₄ Molecular Weight: 269.25 g/mol Key Features: A furan-carbonyl substituent at the 1-position and a methyl ester at the 3-position. This compound highlights the versatility of indole carboxylates in hybrid heterocycle synthesis, though its ester group is less reactive than acyl chlorides .

Physicochemical Properties

*Estimated based on analogous indole carboxylates (e.g., methyl 1-methyl-β-carboline-3-carboxylate, mp >200°C ).

Stability and Handling

- This compound is moisture-sensitive, requiring storage under inert conditions.

- In contrast, carboxylic acid derivatives (e.g., 7-methoxy-1H-indole-3-carboxylic acid) are air-stable but require activation (e.g., via thionyl chloride) for coupling reactions .

Research Findings and Trends

Recent studies emphasize the role of indole acyl chlorides in medicinal chemistry. For example:

- Material Science : Chlorinated indole derivatives (e.g., 2-chloro-1-methyl-1H-indole-3-carbonyl chloride) are explored as ligands in catalytic systems, though their reactivity requires precise control .

Biological Activity

3-Methyl-1H-indole-2-carbonyl chloride is a significant compound in organic chemistry, particularly noted for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C10H8ClN

- CAS Number: 120608-03-9

This compound is characterized by its high reactivity as an acylating agent, which facilitates various chemical reactions, including nucleophilic substitutions and hydrolysis. Its structure includes an indole nucleus, a common motif in many biologically active compounds.

Synthesis

The synthesis of this compound typically involves the chlorination of 3-methyl-1H-indole-2-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions. The general reaction can be represented as:

The biological activity of this compound is largely attributed to its ability to act as an acylating agent. This property allows it to interact with various nucleophiles, leading to the formation of amides and other derivatives. The reactivity of the carbonyl chloride group makes it a valuable intermediate in synthesizing biologically active compounds.

Antiviral and Anticancer Properties

Recent studies have highlighted the potential of indole derivatives, including those derived from this compound, in antiviral and anticancer applications:

- Antiviral Activity: Research indicates that indole derivatives can inhibit viral replication. For instance, modifications on the indole core have shown promising results against HIV integrase, with certain derivatives exhibiting IC50 values as low as 0.13 μM .

- Anticancer Activity: Indoles are known for their anticancer properties. Compounds derived from this compound have been studied for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival.

Case Studies

Applications in Research

This compound serves multiple roles in scientific research:

- Pharmaceutical Development: It is utilized as a building block for synthesizing drug candidates targeting various diseases.

- Material Science: The compound is employed in producing dyes and pigments due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methyl-1H-indole-2-carbonyl chloride?

- Methodology :

- Route 1 : Utilize indole derivatives like 3-formyl-1H-indole-2-carboxylic acid (or its ester) as precursors. React with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions, typically in dichloromethane (DCM) or tetrahydrofuran (THF), at 0–25°C for 2–4 hours. Purify via distillation or column chromatography .

- Route 2 : Adapt formylation strategies from analogous compounds. For example, 3-chloro-1-methyl-1H-indole can be formylated using DMF and POCl₃ at 50°C, followed by hydrolysis and conversion to the acyl chloride .

- Critical Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using melting point analysis or HPLC (>98% purity as per industrial standards) .

Q. How can nucleophilic acyl substitution reactions be optimized for this compound?

- Methodology :

- React with amines (e.g., primary/secondary amines) in dry DCM at room temperature. Use triethylamine (TEA) as a base to scavenge HCl. For less nucleophilic substrates (e.g., alcohols), employ coupling agents like DMAP or HOBt .

- Troubleshooting : If yields are low, consider activating the carbonyl group with catalytic iodine (as in 3-arylthioindole syntheses) or switching to polar aprotic solvents (e.g., DMF) .

Q. What purification techniques are effective for isolating this compound?

- Methodology :

- Use silica gel column chromatography with petroleum ether/ethyl acetate (2:1 to 4:1) for intermediate purification. For final isolation, employ low-temperature recrystallization (e.g., from hexane/ethyl acetate mixtures) .

- Safety Note : Store purified product under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the carbonyl chloride group in this compound?

- Methodology :

- Perform density functional theory (DFT) calculations to map electron density around the carbonyl group. Compare reaction rates with substituted indoles (e.g., 5-methoxy or 6-bromo derivatives) to assess electronic effects .

- Experimental Validation : Use kinetic studies (e.g., monitoring by ¹H NMR) to correlate substituent effects with reaction rates in nucleophilic substitutions .

Q. What spectroscopic techniques are most reliable for characterizing derivatives of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic peaks for the indole ring (δ 7.1–7.8 ppm for aromatic protons) and carbonyl chloride (δ ~160–170 ppm in ¹³C NMR).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₇ClNO requires m/z 200.0145) .

- FT-IR : Validate the C=O stretch (~1750 cm⁻¹) and absence of –OH bands (to confirm no hydrolysis) .

Q. How can competing side reactions (e.g., hydrolysis or dimerization) be minimized during synthesis?

- Methodology :

- Condition Optimization : Use rigorously anhydrous solvents (e.g., DCM dried over molecular sieves) and maintain reaction temperatures below 25°C.

- Additives : Introduce scavengers like molecular sieves or activated alumina to absorb trace moisture .

- Mechanistic Insight : Hydrolysis occurs via nucleophilic attack by water; monitor by TLC (Rf shift) and quench reactions promptly after completion .

Properties

IUPAC Name |

3-methyl-1H-indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-7-4-2-3-5-8(7)12-9(6)10(11)13/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAGLYCYJAGXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557896 | |

| Record name | 3-Methyl-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120608-03-9 | |

| Record name | 3-Methyl-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.